

The Multifaceted Mechanisms of Action of 2-Chloronicotinamide Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloronicotinamide

Cat. No.: B082574

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of **2-chloronicotinamide**, a halogenated pyridinecarboxamide, have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic potential of these compounds, with a focus on their anticancer and antifungal properties. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug discovery and development.

Core Mechanisms of Action

The biological effects of **2-chloronicotinamide** derivatives are diverse, primarily stemming from their ability to interact with specific enzymatic targets and disrupt critical cellular pathways. The core mechanisms can be broadly categorized into:

- **Enzyme Inhibition in Cancer:** Primarily targeting receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), leading to the disruption of angiogenesis and tumor growth.

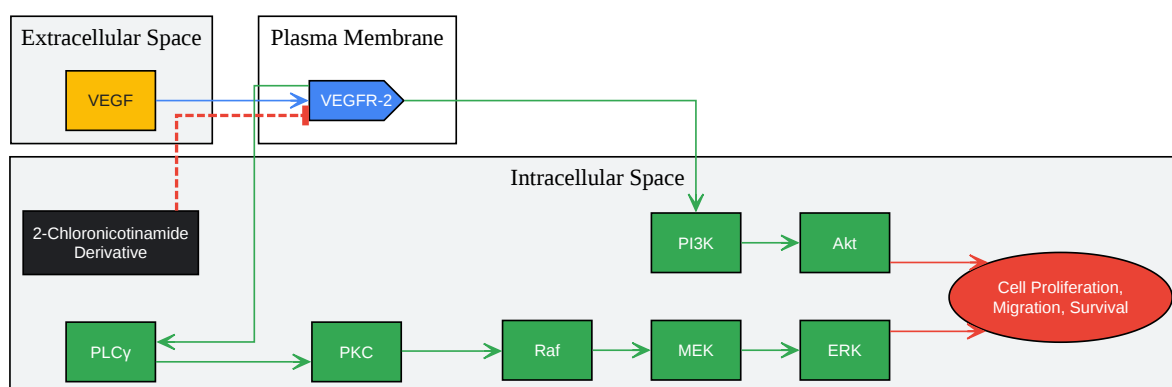
- **Antifungal Activity:** Exerting their effects through the disruption of the fungal cell wall and the inhibition of essential biosynthetic pathways, such as the formation of glycosylphosphatidylinositol (GPI)-anchored proteins.
- **Enzymatic Hydrolysis and Prodrug Potential:** The **2-chloronicotinamide** core can be a substrate for certain amidases, a characteristic that can be exploited in biocatalysis and prodrug design.

Anticancer Mechanism of Action: VEGFR-2 Inhibition

A significant focus of research into **2-chloronicotinamide** derivatives has been their potential as anticancer agents through the inhibition of VEGFR-2. VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis.[1][2] By inhibiting VEGFR-2, these derivatives can effectively cut off the blood supply to tumors.

Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 initiates a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival. **2-Chloronicotinamide** derivatives act as inhibitors in this pathway.



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VEGFR-2 Signaling Pathway Inhibition.

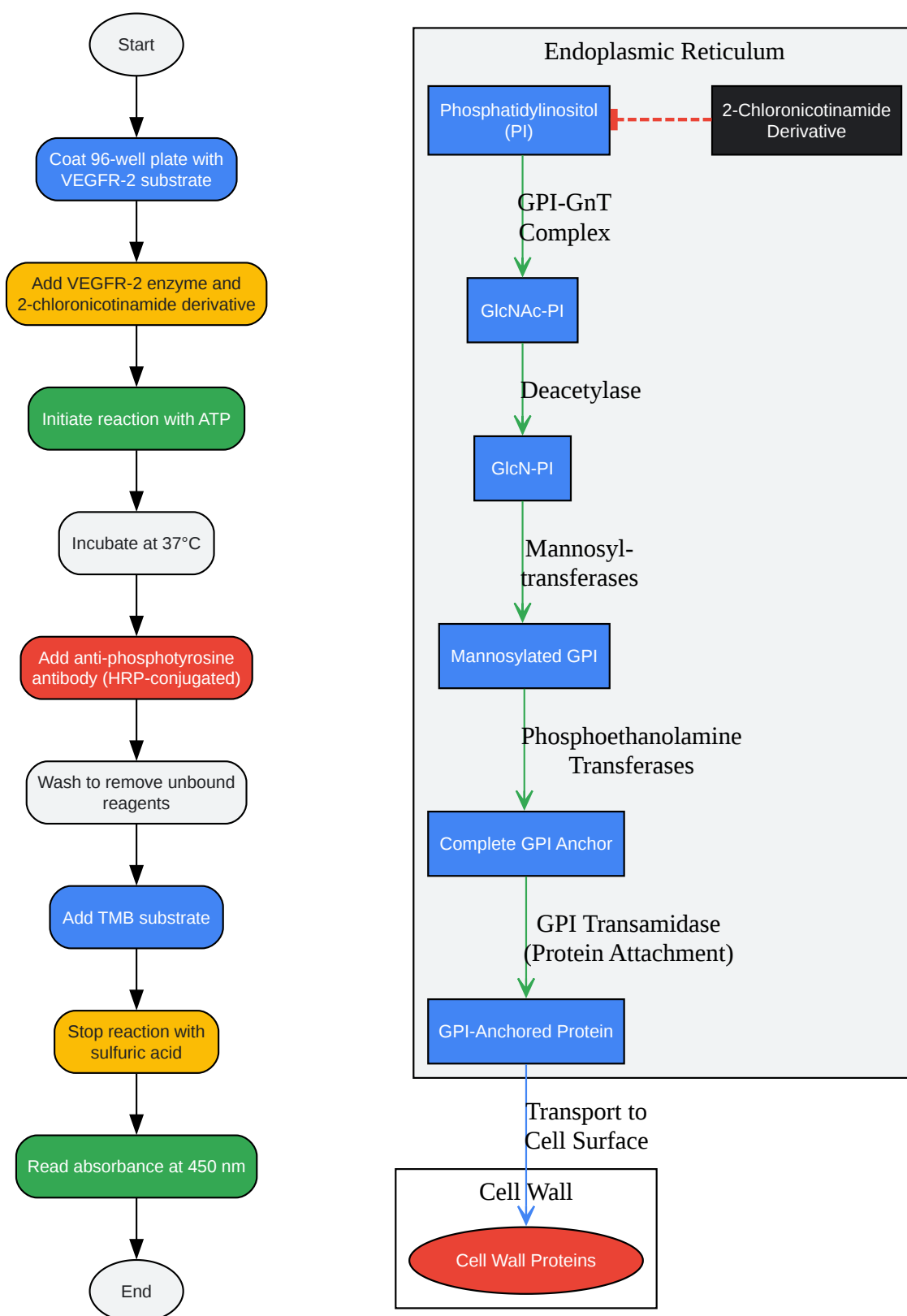
Quantitative Data: In Vitro Efficacy

The anticancer activity of novel nicotinamide derivatives has been quantified against various cancer cell lines and the VEGFR-2 enzyme.

Compound ID	Target Cell Line	IC50 (μM)[1]	Target Enzyme	IC50 (nM)[1]
Compound 8	HCT-116	5.4	VEGFR-2	77.02
HepG2	7.1			
Sorafenib (Control)	HCT-116	9.30	VEGFR-2	53.65
HepG2	7.40			

Experimental Protocols

This protocol outlines the determination of the in vitro inhibitory activity of test compounds against the VEGFR-2 kinase.



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References

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